

Molecular weight and formula of (S)-5-(bromomethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-5-Bromomethyl-2-pyrrolidinone

Cat. No.: B1279205

[Get Quote](#)

An In-Depth Technical Guide to (S)-5-(Bromomethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-(Bromomethyl)pyrrolidin-2-one is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, and the reactive bromomethyl group allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of (S)-5-(bromomethyl)pyrrolidin-2-one. Detailed experimental protocols for its synthesis and subsequent use in the preparation of derivatives are presented, along with safety and handling guidelines. This document aims to serve as a valuable resource for researchers utilizing this compound in drug discovery and development.

Chemical and Physical Properties

(S)-5-(Bromomethyl)pyrrolidin-2-one is a white to off-white solid at room temperature. Its key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ BrNO	[1] [2]
Molecular Weight	178.03 g/mol	[1] [2]
CAS Number	72479-05-1	[1] [3]
Appearance	Off-white to light brown solid	[2]
Melting Point	75-79 °C	[2]
Boiling Point	102-106 °C (at 0.1 Torr)	[2]
Optical Activity	$[\alpha]^{22}_D -30.0^\circ$, c = 0.5 in ethanol	[4]
Storage Temperature	2-8°C	[2] [4]

Synthesis of (S)-5-(Bromomethyl)pyrrolidin-2-one

The most common laboratory-scale synthesis of (S)-5-(bromomethyl)pyrrolidin-2-one involves the bromination of (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Experimental Protocol: Bromination of (S)-5-(hydroxymethyl)pyrrolidin-2-one

This protocol is adapted from established literature procedures.

Materials:

- (S)-5-(hydroxymethyl)pyrrolidin-2-one
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Anhydrous acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)

- Hexanes

Procedure:

- Suspend (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.
- Cool the suspension to 0 °C in an ice bath with stirring.
- In a separate flask, dissolve carbon tetrabromide (1.1 eq) in anhydrous acetonitrile.
- Slowly add the carbon tetrabromide solution dropwise to the cooled suspension of the alcohol and triphenylphosphine.
- Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent by rotary evaporation.
- The crude residue can be purified by column chromatography on silica gel.

Purification Protocol

A non-chromatographic purification can be achieved through trituration and recrystallization.

- To the crude residue, add a 1:9 (v/v) mixture of dichloromethane and hexanes.
- Sonicate the mixture for a short period to dissolve impurities.
- Add an additional volume of hexanes and sonicate again.
- The desired product, being insoluble in this solvent system, will precipitate as a white solid.
- Collect the solid by vacuum filtration and wash with cold hexanes.
- Dry the purified (S)-5-(bromomethyl)pyrrolidin-2-one under high vacuum to a constant weight.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of (S)-5-(bromomethyl)pyrrolidin-2-one can be confirmed by ^1H and ^{13}C NMR spectroscopy.

- ^1H NMR (400 MHz, CDCl_3): δ (ppm) ~3.5-3.7 (m, 2H, CH_2Br), ~4.0-4.2 (m, 1H, CH), ~2.2-2.6 (m, 4H, CH_2CH_2), ~6.0-6.5 (br s, 1H, NH).
- ^{13}C NMR (100 MHz, CDCl_3): δ (ppm) ~177 (C=O), ~55 (CH), ~35 (CH_2Br), ~30 (CH_2), ~25 (CH_2).

Note: Exact chemical shifts may vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reverse-phase HPLC. A general method for related pyrrolidinone compounds can be adapted.

- Column: C18, 5 μm , 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm

Applications in Organic Synthesis

(S)-5-(Bromomethyl)pyrrolidin-2-one serves as a key intermediate for introducing the chiral pyrrolidinone moiety into larger molecules. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: N-Alkylation of an Amine

This protocol provides a general procedure for the reaction of (S)-5-(bromomethyl)pyrrolidin-2-one with a primary or secondary amine.

Materials:

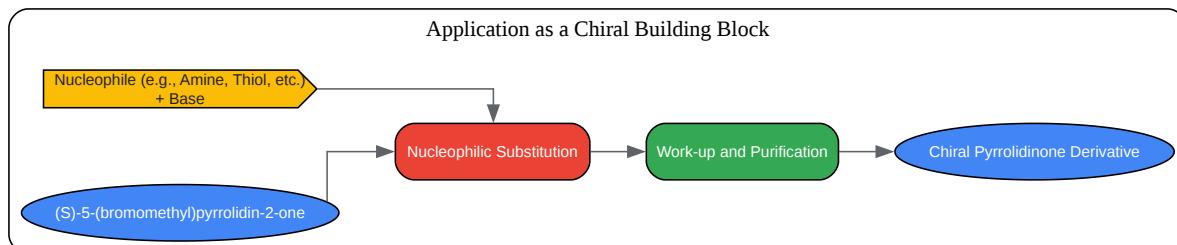
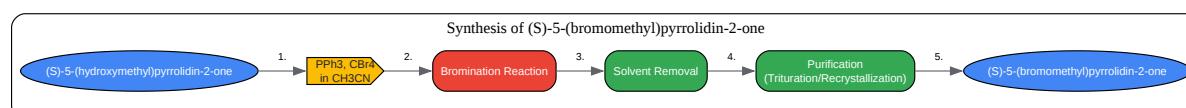
- (S)-5-(bromomethyl)pyrrolidin-2-one
- Amine of choice (primary or secondary)
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetonitrile or Dimethylformamide (DMF)

Procedure:

- Dissolve the amine (1.0 eq) in acetonitrile or DMF.
- Add potassium carbonate (1.5-2.0 eq) to the solution.
- Add a solution of (S)-5-(bromomethyl)pyrrolidin-2-one (1.0-1.2 eq) in the same solvent.
- Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
- After the reaction is complete, filter off the inorganic base.
- Remove the solvent under reduced pressure.
- Purify the product by column chromatography or recrystallization.

Safety and Handling

(S)-5-(Bromomethyl)pyrrolidin-2-one is a hazardous substance and should be handled with appropriate safety precautions.



- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction.[\[4\]](#)
- Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
- Wash skin thoroughly after handling.[5][6]
- Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
- If skin irritation or rash occurs, get medical advice/attention.[6]
- Store in a well-ventilated place. Keep container tightly closed.[5][6] Store at 2-8°C.[2][4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Experimental and Synthetic Workflows

The following diagrams illustrate the synthesis of (S)-5-(bromomethyl)pyrrolidin-2-one and its subsequent use as a synthetic intermediate.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic α -Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis of Chiral 5-Substituted 2-Pyrrolidones, [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular weight and formula of (S)-5-(bromomethyl)pyrrolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279205#molecular-weight-and-formula-of-s-5-bromomethyl-pyrrolidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com